Rhamnocitrin is a natural product found in Populus szechuanica, Alpinia tonkinensis, and other organisms with data available.
Rhamnocitrin
CAS No.: 569-92-6
Cat. No.: VC21337041
Molecular Formula: C16H12O6
Molecular Weight: 300.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 569-92-6 |
---|---|
Molecular Formula | C16H12O6 |
Molecular Weight | 300.26 g/mol |
IUPAC Name | 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
Standard InChI | InChI=1S/C16H12O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 |
Standard InChI Key | MQSZRBPYXNEFHF-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O |
Introduction
Structure and Chemical Properties
Rhamnocitrin’s molecular formula is C₁₆H₁₂O₆, with a molecular weight of 300.26 g/mol (Table 1) . It is a 7-methoxy derivative of kaempferol, featuring hydroxyl groups at the 3, 4', and 5 positions. Its structure includes a chromen-4-one backbone with a B-ring hydroxyl group at position 4' and a methoxy group at position 7 .
Table 1: Key Physical and Chemical Properties of Rhamnocitrin
Pharmacological Activities
Antioxidant Activity
Rhamnocitrin demonstrates robust antioxidant capacity, primarily through free radical scavenging. Its DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity shows an IC₅₀ of 28.38 mM , comparable to other flavonoids like quercetin. The antioxidant mechanism involves chelation of transition metals and upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .
Anti-Atherogenic Effects
Rhamnocitrin inhibits lipid peroxidation and oxidative stress in vascular tissues, mitigating atherosclerosis. Studies in animal models reveal reduced foam cell formation and endothelial dysfunction, suggesting therapeutic potential for cardiovascular diseases .
Anti-Inflammatory Activity
By modulating inflammatory pathways, rhamnocitrin suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2). In silico docking studies indicate strong binding affinity to COX-2, with binding energies comparable to celecoxib .
Mechanism | Activity | Reference |
---|---|---|
cGAS/STING Pathway Inhibition | ↓ Type I IFN and pro-inflammatory cytokines | |
Apoptosis Reduction | ↓ Caspase-3 activation | |
Molecular Docking | Stable complex with cGAS/STING proteins |
Analytical Methods
Isolation and Purification
Rhamnocitrin is typically isolated via UHPLC-MS/MS from plant extracts. For instance, a pharmacokinetic study in rats used this method to quantify rhamnocitrin in plasma .
Structural Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm its structure. Key spectral data include:
Derivatives and Glycosides
Rhamnocitrin forms glycosides, such as rhamnocitrin 3-rhamnoside (C₂₂H₂₂O₁₀) and rhamnocitrin 3-glucoside (C₂₂H₂₂O₁₁) . These derivatives exhibit enhanced solubility and bioavailability, though their pharmacological profiles remain understudied.
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